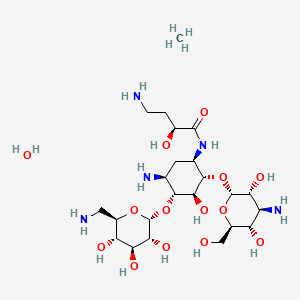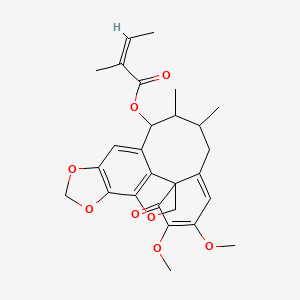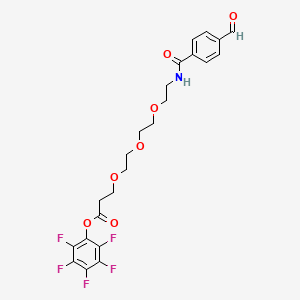![molecular formula C21H22O6 B10818437 5-[(3Ar,6R,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole](/img/structure/B10818437.png)
5-[(3Ar,6R,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-[(3Ar,6R,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole is a complex organic molecule known for its unique structural features and significant biological activities. It is a naturally occurring compound found in certain plant species, particularly within the Magnolia family. This compound has garnered interest due to its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3Ar,6R,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: This step involves the cyclization of catechol derivatives with appropriate aldehydes under acidic conditions to form the benzodioxole ring.
Construction of the Furofuran Ring: The furofuran ring is synthesized through a series of reactions involving the coupling of phenyl derivatives with furan intermediates. This often requires the use of catalysts such as palladium or copper.
Final Coupling and Cyclization: The final step involves the coupling of the benzodioxole and furofuran intermediates, followed by cyclization under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(3Ar,6R,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas in the presence of palladium or other metal catalysts can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives such as quinones, reduced forms of the compound, and substituted derivatives with various functional groups attached to the aromatic rings.
Scientific Research Applications
5-[(3Ar,6R,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole: has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its role in modulating biological pathways, particularly those involved in inflammation and cancer.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antioxidant activities.
Industry: Utilized in the development of new pharmaceuticals and as a precursor for synthesizing other biologically active compounds.
Mechanism of Action
The mechanism of action of 5-[(3Ar,6R,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole involves its interaction with various molecular targets and pathways:
ERK1/2 Pathway: The compound inhibits the extracellular signal-regulated kinases (ERK1/2) pathway, which is crucial for cell proliferation and survival.
NF-κB Pathway: It suppresses the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing inflammation and cancer cell metastasis.
Antioxidant Activity: The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
5-[(3Ar,6R,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole: can be compared with other similar compounds such as:
Magnolin: Another compound found in Magnolia species with similar anti-inflammatory and anticancer properties.
Honokiol: A bioactive compound from Magnolia bark known for its potent anti-inflammatory and anticancer effects.
Magnoflorine: An alkaloid from Magnolia with various pharmacological activities.
The uniqueness of This compound lies in its specific structural features and the combination of biological activities it exhibits, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H22O6 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
5-[(3aR,6R,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole |
InChI |
InChI=1S/C21H22O6/c1-22-16-5-3-12(7-18(16)23-2)20-14-9-25-21(15(14)10-24-20)13-4-6-17-19(8-13)27-11-26-17/h3-8,14-15,20-21H,9-11H2,1-2H3/t14-,15-,20-,21?/m0/s1 |
InChI Key |
AWOGQCSIVCQXBT-ICSQLKGISA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H]2[C@H]3COC([C@H]3CO2)C4=CC5=C(C=C4)OCO5)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1S,5R)-6-(2,4-Dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,5a,8-tetrahydroxy-10a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B10818359.png)
![[(1R,7R,17R)-4-ethylidene-7-methyl-6-methylidene-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate](/img/structure/B10818362.png)
![4-[6-(2-chloro-6-cyclopropylbenzoyl)imidazo[1,5-a]pyrimidin-8-yl]-2-hydroxybenzoic acid](/img/structure/B10818366.png)
![methyl (1R,4aR,7R,7aR)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B10818379.png)
![2-[4-[6-amino-2-[[4-[[3-(cyclohexylamino)propylamino]methyl]cyclohexyl]methylamino]pyrimidin-4-yl]piperazin-1-yl]ethylphosphonic acid;methane;hydrobromide](/img/structure/B10818380.png)

![[(9S,10R)-10-hydroxy-4,5,14,15,16-pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] (Z)-2-methylbut-2-enoate](/img/structure/B10818399.png)
![2-[2-[[(8R,10R,14R)-3,12-dihydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B10818403.png)

![2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide](/img/structure/B10818430.png)
![(2R,3R,4R,5S,6S,8R,13S,16S,17R,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B10818442.png)
![[(1S,2R,3R,4R,5R,6S,8R,10R,13R,14R,17S,18R)-8-ethoxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10818447.png)


